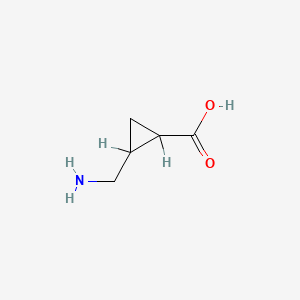

2-(Aminomethyl)cyclopropanecarboxylic acid

Overview

Description

2-(Aminomethyl)cyclopropanecarboxylic acid, also known as (+)-cis-2-Aminomethylcyclopropane carboxylic acid ((+)-CAMP), is an agonist for the GABAA-rho receptor .

Synthesis Analysis

The synthesis of this compound involves several steps. Starting from 2–furaldehyde, the cis–isomer (CAMP) was synthesized over 10 steps . The enantiomeric (+)–TAMP was also synthesized in this study by employing a combination of d–menthol chiral auxiliary and quinine–derived organocatalyst 16 for construction of the (S,S)–trans–cyclopropane core .Molecular Structure Analysis

The molecular structure of this compound is characterized by a cyclopropane ring fused to a carboxylic acid group . The compound has a molecular weight of 115.131 Da .Physical And Chemical Properties Analysis

This compound is a colorless, crystalline substance that exhibits a characteristic acidic smell . It has a molecular weight of 115.131 Da . Its melting point and boiling point are not explicitly mentioned in the search results.Scientific Research Applications

Affinity Purification Techniques and Antibody Generation

2-(Aminomethyl)cyclopropanecarboxylic acid, an analogue of the precursor to the plant growth hormone ethylene, is utilized in affinity purification techniques and the generation of antibodies. This application is significant in the field of biochemistry for isolating specific biomolecules and producing antibodies for research and therapeutic purposes (Pirrung, Dunlap, & Trinks, 1989).

Synthesis of Potential Antidepressants

A series of 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives have been synthesized and evaluated as potential antidepressants. The research focused on synthesizing compounds with specific configurations to assess their antidepressant activity and potential side effects, contributing to the development of novel antidepressant therapies (Bonnaud et al., 1987).

GABA Analogue Research

cis-2-(Aminomethyl)cyclopropanecarboxylic acid has been synthesized as a new analogue of GABA (gamma-Aminobutyric acid) in a folded conformation. This research is critical in understanding the pharmacological properties of GABA and its analogues, which are vital in neuroscience and the development of neuroactive drugs (Allan et al., 1980).

Developing New Constrained γ-Amino Dicarboxylic Acids

The synthesis of racemic 2-(aminomethyl)cyclopropane-1,1-dicarboxylic acid, a new constrained γ-amino dicarboxylic acid, has been achieved. This research is significant for the development of novel amino acids and peptides with potential pharmaceutical applications (Mangelinckx et al., 2019).

Inhibition Studies in Plant Physiology

Studies on the inhibition of apple 1-aminocyclopropane-1-carboxylic acid oxidase by compounds structurally analogous to this compound provide insights into the regulation of ethylene production in plants. This research has implications for understanding plant physiology and developing methods to control plant growth and ripening (Dourtoglou & Koussissi, 2000).

Safety and Hazards

The safety data sheet for cyclopropanecarboxylic acid indicates that it is flammable and toxic if swallowed . It causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to use this chemical only in a well-ventilated area and to avoid breathing its dust, fume, gas, mist, vapors, or spray .

Relevant Papers One relevant paper titled “Four Stereoisomers of 2–Aminomethyl–1–cyclopropanecarboxylic Acid: Synthesis and Biological Evaluation” was found . This paper discusses the synthesis and biological evaluation of four stereoisomers of 2–Aminomethyl–1–cyclopropanecarboxylic acid .

Mechanism of Action

Target of Action

2-(Aminomethyl)cyclopropanecarboxylic acid is a conformationally restricted analog of 4-aminobutyric acid (GABA), which is one of the neurotransmitters in the mammalian central nervous system . Therefore, its primary targets are likely to be GABA receptors, particularly the GABAA-rho receptor .

Mode of Action

This could involve binding to the receptor, causing a conformational change that allows for the flow of ions across the cell membrane, leading to a change in cell excitability .

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be those involving GABAergic neurotransmission. By interacting with GABA receptors, this compound could influence the balance of excitatory and inhibitory signals in the nervous system .

Pharmacokinetics

As a small, polar molecule, it may be expected to have good bioavailability and to be metabolized and excreted by standard pathways .

Result of Action

The molecular and cellular effects of this compound’s action are likely to involve changes in neuronal excitability due to its interaction with GABA receptors. This could have various effects depending on the specific context, potentially including changes in mood, cognition, or motor control .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. These might include the presence of other neurotransmitters or drugs, the pH of the environment, and the specific subtypes of GABA receptors present .

properties

IUPAC Name |

2-(aminomethyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c6-2-3-1-4(3)5(7)8/h3-4H,1-2,6H2,(H,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUFMERRXRMSAPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)O)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50944162 | |

| Record name | 2-(Aminomethyl)cyclopropanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50944162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

215597-45-8 | |

| Record name | 2-(Aminomethyl)cyclopropanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50944162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Spiro[5.5]undecan-3-amine hydrochloride](/img/structure/B3188412.png)

![Benzoic acid, 2-[4-(dimethylamino)benzoyl]-](/img/structure/B3188485.png)